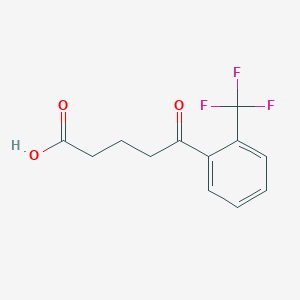

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

Description

Properties

IUPAC Name |

5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-2-1-4-8(9)10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBUWWSMNRASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620427 | |

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-48-1 | |

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Route

One of the primary synthetic routes involves the formation of a Grignard reagent from 1-bromo-2-(trifluoromethyl)benzene, followed by its reaction with a suitable cyclic anhydride or lactone to introduce the keto-valeric acid moiety.

- Step 1: Preparation of the Grignard reagent by reacting 1-bromo-2-(trifluoromethyl)benzene with magnesium in tetrahydrofuran (THF) under an inert atmosphere at approximately 35°C for about 1.25 hours.

- Step 2: The Grignard reagent is then reacted with dihydro-2H-pyran-2,6(3H)-dione (a cyclic anhydride derivative) in THF at 0–20°C under inert atmosphere to yield the keto acid intermediate.

- Yield: Approximately 27% under these conditions.

This method leverages the nucleophilicity of the arylmagnesium intermediate to open the cyclic anhydride, forming the desired keto acid structure.

Claisen-Schmidt Condensation Followed by Esterification

An alternative approach involves the synthesis of ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate as a precursor, which can be hydrolyzed to the acid.

- Step 1: Condensation of ethyl acetoacetate with 2-trifluoromethylbenzaldehyde in the presence of a base such as sodium ethoxide. This Claisen-Schmidt condensation forms an α,β-unsaturated keto ester intermediate.

- Step 2: Cyclization and subsequent esterification steps yield ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate.

- Step 3: Hydrolysis of the ester group under acidic or basic conditions affords the target valeric acid derivative.

This route is advantageous for scalability and allows for modification of reaction parameters to optimize yield and purity.

Catalytic Hydrogenation and Reduction Methods

For derivatives or intermediates, catalytic hydrogenation using nickel phosphide catalysts (NiP–H3PO2) in ethanol at elevated temperatures (250–350°C) can selectively reduce keto groups or unsaturated intermediates to yield related valerate compounds. This method is useful for fine-tuning the oxidation state of the valeric acid moiety and can be adapted for the preparation of 5-oxo-5-(2-trifluoromethylphenyl)valeric acid or its esters.

Enzymatic Esterification

Enzymatic methods using immobilized lipases (e.g., Thermomyces lanuginosus lipase) in non-polar solvents like heptane have been reported for esterification steps in the synthesis of related valerate esters. Key parameters include temperature control (30–35°C), biocatalyst loading (15–20% m/v), and stoichiometric ratios of reactants. This method offers mild reaction conditions and high selectivity, which can be beneficial for sensitive trifluoromethyl-substituted compounds.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Reaction with Anhydride | 1-bromo-2-(trifluoromethyl)benzene, Mg, THF, 35°C; dihydro-2H-pyran-2,6(3H)-dione, 0–20°C | Direct formation of keto acid; well-established | ~27 | Requires inert atmosphere; moderate yield |

| Claisen-Schmidt Condensation + Esterification | Ethyl acetoacetate, 2-trifluoromethylbenzaldehyde, NaOEt base | Scalable; allows ester intermediate | Variable | Needs subsequent hydrolysis step |

| Catalytic Hydrogenation | NiP–H3PO2 catalyst, ethanol, 250–350°C | Selective reduction; tunable | Variable | High temperature; catalyst stability concerns |

| Enzymatic Esterification | Immobilized lipase, heptane, 30–35°C | Mild conditions; high selectivity | Variable | Suitable for ester formation; slower reaction |

Research Findings and Analytical Considerations

- The Grignard approach is classical but limited by moderate yields and sensitivity to moisture and oxygen. It requires careful control of reaction atmosphere and temperature.

- Claisen-Schmidt condensation routes provide flexibility in modifying substituents and are amenable to scale-up, but require purification steps to remove side products and unreacted starting materials.

- Catalytic hydrogenation methods offer selective transformations but need optimization to prevent catalyst degradation and ensure product selectivity.

- Enzymatic methods, while environmentally friendly and selective, may face challenges in reaction rates and enzyme reuse, which are critical for industrial applications.

- Structural and conformational analyses using spectroscopic techniques such as Fourier transform infrared spectroscopy (FTIR), gas chromatography–mass spectrometry (GC-MS), and microwave spectroscopy support the verification of product identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 5-hydroxy-5-(2-trifluoromethylphenyl)valeric acid.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine, palladium on carbon.

Major Products

Oxidation: Carboxylic acids.

Reduction: 5-Hydroxy-5-(2-trifluoromethylphenyl)valeric acid.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Drug Development

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid has been explored as a lead compound for developing new anti-inflammatory agents. Its ability to selectively inhibit cyclooxygenase-2 (COX-2) positions it as a candidate for therapeutic interventions in conditions characterized by chronic inflammation.

Analytical Chemistry

The compound serves as a reference standard in assays measuring COX activity. Its unique structure allows it to be utilized in various analytical techniques, including HPLC (High-Performance Liquid Chromatography) and mass spectrometry.

Biological Studies

Research indicates that this compound exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It has also shown potential in modulating apoptotic pathways in cancer cells.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity and decreases cytokine production in various cell types.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Cytokine Production | Reduced IL-6 and TNF-alpha | |

| Analgesic Activity | Pain relief in animal models |

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study examining its effects on human cancer cell lines, this compound significantly inhibited cell proliferation at micromolar concentrations.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.3 | Significant growth inhibition |

| HeLa (Cervical) | 15.7 | Induction of apoptosis |

| A549 (Lung) | 10.5 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

- 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

- 5-Oxo-5-(3-trifluoromethylphenyl)valeric acid

Uniqueness

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Biological Activity

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.

- Molecular Formula : C₁₂H₁₁F₃O₃

- Molecular Weight : 260.21 g/mol

- Appearance : White solid

The presence of the trifluoromethyl group significantly enhances the compound's chemical reactivity and biological properties, making it a valuable building block for various pharmaceuticals and specialty chemicals.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Molecular Targets : The compound may modulate the activity of enzymes involved in metabolic pathways, inflammation, and cell signaling. This modulation can influence various biochemical pathways crucial for cellular function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to inflammatory responses, although specific targets have yet to be conclusively identified.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

Case Studies

- Cell Viability Assays :

-

Inflammatory Pathways :

- The compound's interactions with inflammatory pathways are under investigation. Compounds with similar trifluoromethyl substitutions have been shown to affect inflammatory responses, indicating that this compound could also play a role in modulating these pathways.

Comparison with Similar Compounds

The unique position of the trifluoromethyl group on the phenyl ring distinguishes this compound from its isomers and similar compounds. This structural feature may enhance its lipophilicity and biological activity compared to other related compounds such as:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid | C₁₂H₁₁F₃O₃ | Different trifluoromethyl positioning |

| 3-(4-Chlorophenyl)-5-oxo-5-(4-trifluoromethyl)pentanoic acid | C₁₈H₁₄ClF₃O₃ | Incorporates chlorine, altering reactivity |

| 5-Oxo-5-(4-fluorophenyl)valeric acid | C₁₂H₁₁F₃O₃ | Lacks trifluoromethyl group |

Future Research Directions

Further studies are essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety.

- Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-trifluoromethylbenzene and a γ-keto acid precursor. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity ≥96% is achievable, as evidenced by melting point consistency (126–129°C) and HPLC analysis . Key intermediates should be monitored using thin-layer chromatography (TLC) with UV visualization.

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Matrix isolation infrared (IR) spectroscopy combined with DFT calculations is effective for identifying monomeric and dimeric conformers. Focus on the carbonyl (C=O) stretch (~1700 cm⁻¹) and trifluoromethyl group vibrations (1100–1200 cm⁻¹). Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) can confirm the absence of rotational isomers, with characteristic shifts for the aryl (7.5–8.0 ppm) and γ-keto acid moieties .

Q. What are the primary biological systems to explore for this compound’s initial pharmacological screening?

- Methodological Answer : Prioritize in vitro assays targeting histone deacetylases (HDACs), as valeric acid derivatives are known HDAC inhibitors . Use cell lines (e.g., SH-SY5Y neurons) to assess neuroprotective effects via MTT assays. For in vivo screening, aluminum chloride-induced cognitive impairment models in rodents (e.g., elevated plus maze, Hebb–Williams maze) are validated for memory-related endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent efficacy observed in neurodegenerative models?

- Methodological Answer : Conflicting results may arise from pharmacokinetic variability. Implement microdialysis to measure brain penetration of the compound and its metabolites. Pair this with time-course behavioral studies (e.g., transfer latency in mazes) and amyloid-β1–42 quantification via ELISA. Adjust dosing schedules based on the compound’s half-life and blood-brain barrier permeability .

Q. What experimental designs are optimal for testing synergistic effects with standard neuroprotective drugs?

- Methodological Answer : Use factorial design experiments to evaluate interactions with drugs like rivastigmine or piracetam. For example:

- Group 1 : Vehicle control

- Group 2 : this compound (100 mg/kg)

- Group 3 : Rivastigmine (2 mg/kg)

- Group 4 : Combination therapy

Measure endpoints like acetylcholinesterase activity, amyloid-β levels, and maze performance. Statistical analysis via two-way ANOVA can identify synergies .

Q. What advanced techniques are recommended for quantifying trace impurities in synthesized batches?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS). Optimize parameters:

- Column : C18 (2.1 × 100 mm, 1.7 µm)

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient

- Detection : Negative ion mode for carboxylate fragments (m/z 245.1 for the parent compound)

Validate using certified reference standards and spike recovery tests .

Q. How can researchers elucidate the compound’s mechanism as an HDAC inhibitor?

- Methodological Answer : Conduct in vitro HDAC inhibition assays using recombinant human HDAC isoforms (e.g., HDAC1, HDAC6). Measure IC₅₀ values via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Confirm target engagement in cells using Western blotting for acetylated histone H3 (Lys9/14). Compare potency to known inhibitors like valproic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.